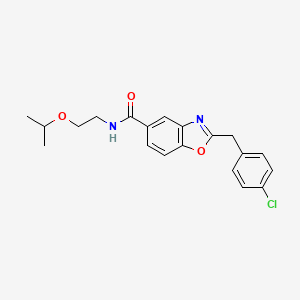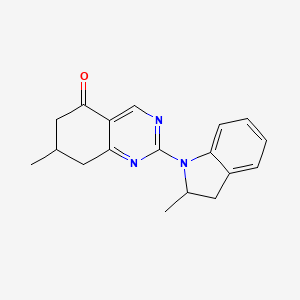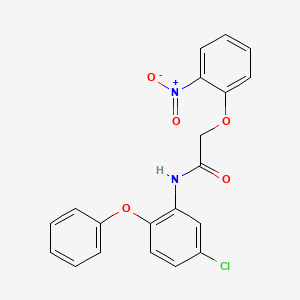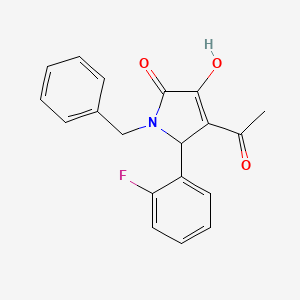
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide, also known as ABX-1431, is a small molecule drug that has been developed as a potential treatment for various neurological disorders.
作用机制
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide acts as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide increases the levels of 2-AG, which can activate cannabinoid receptors and modulate various physiological processes. The drug has been shown to have a high selectivity for MAGL, with minimal effects on other enzymes or receptors.
Biochemical and Physiological Effects
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. The drug has been shown to reduce inflammation and pain in preclinical models of neuropathic pain and multiple sclerosis. 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, suggesting that the drug may have potential as a disease-modifying therapy for neurodegenerative disorders.
实验室实验的优点和局限性
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has several advantages for lab experiments, including its high selectivity for MAGL and its ability to modulate the endocannabinoid system. The drug has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good brain penetration. However, the drug has some limitations, including its relatively low potency and the need for further optimization to improve its efficacy and safety.
未来方向
There are several future directions for the development of 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide and related compounds. One potential direction is the development of more potent and selective MAGL inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide in other neurological disorders, such as epilepsy and anxiety disorders. Finally, the development of imaging agents to visualize the endocannabinoid system in vivo may provide new insights into the role of this system in health and disease.
合成方法
The synthesis of 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with 2-isopropoxyethylamine to form 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)amine. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a coupling agent to form the final product, 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide. The synthesis method has been optimized to yield high purity and high-quality product suitable for scientific research.
科学研究应用
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, multiple sclerosis, and neuropathic pain. The drug has been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects in preclinical models of neurodegenerative diseases.
属性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-(2-propan-2-yloxyethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-13(2)25-10-9-22-20(24)15-5-8-18-17(12-15)23-19(26-18)11-14-3-6-16(21)7-4-14/h3-8,12-13H,9-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVJNOHJKKHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC(=O)C1=CC2=C(C=C1)OC(=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5212451.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5212457.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5212468.png)
![4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5212476.png)


![4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5212526.png)



![5-{[benzyl(methyl)amino]methyl}-N-[(5-chloro-2-thienyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5212558.png)
![2-(4-bromophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5212566.png)